molecular formula C11H12N2O3 B12926264 Methyl 3-(2-oxoimidazolidin-1-yl)benzoate CAS No. 651749-46-1

Methyl 3-(2-oxoimidazolidin-1-yl)benzoate

Cat. No.: B12926264
CAS No.: 651749-46-1
M. Wt: 220.22 g/mol
InChI Key: YCQNVVODUHLJBH-UHFFFAOYSA-N
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Description

Methyl 3-(2-oxoimidazolidin-1-yl)benzoate is a chemical compound with the molecular formula C11H12N2O3 It is characterized by the presence of an imidazolidinone ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-oxoimidazolidin-1-yl)benzoate typically involves the reaction of 3-aminobenzoic acid with an appropriate imidazolidinone derivative. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The final product is typically obtained through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-oxoimidazolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl 3-(2-oxoimidazolidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-oxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
  • Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate
  • 3-(2-methyl-1H-imidazol-1-yl)benzoic acid

Uniqueness

Methyl 3-(2-oxoimidazolidin-1-yl)benzoate is unique due to its specific structure, which combines the properties of both the imidazolidinone ring and the benzoate ester

Properties

CAS No.

651749-46-1

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 3-(2-oxoimidazolidin-1-yl)benzoate

InChI

InChI=1S/C11H12N2O3/c1-16-10(14)8-3-2-4-9(7-8)13-6-5-12-11(13)15/h2-4,7H,5-6H2,1H3,(H,12,15)

InChI Key

YCQNVVODUHLJBH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2CCNC2=O

Origin of Product

United States

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